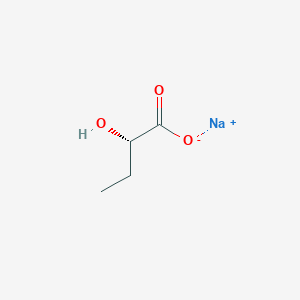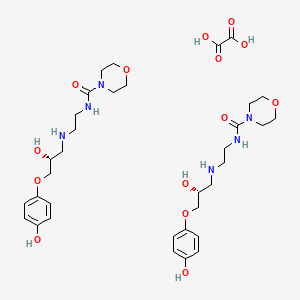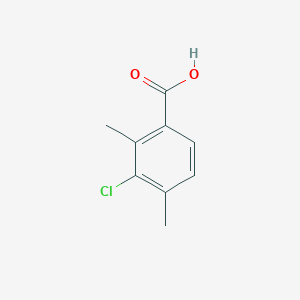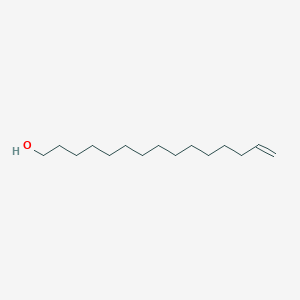
trans-Cyclopentane-1,3-diol
Übersicht
Beschreibung
Synthesis Analysis
Trans-Cyclopentane-1,3-diol can be synthesized by several methods, including catalytic hydrogenation of bicyclic alkenes, reaction of cyclopentadiene with formaldehyde, and microbial conversions . In one study, it was reported that trans-1,3-cyclopentanediol exhibits good thermal stability up to 200 °C, whereas thermal dehydration of the alcohol end-groups occurs upon further heating .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C5H10O2 . The InChI string isInChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 and the SMILES string is OC1CCCC1O . Chemical Reactions Analysis
In a study, it was observed that trans-1,3-cyclopentanediol exhibits good thermal stability up to 200 °C, whereas thermal dehydration of the alcohol end-groups occurs upon further heating . This suggests that trans-1,3-cyclopentanediol can undergo dehydration reactions under certain conditions.Physical And Chemical Properties Analysis
This compound has a melting point of 86-88 °C and a boiling point of 238-240 °C. Its density is 1.26 g/cm³, and its refractive index is 1.487.Wissenschaftliche Forschungsanwendungen
1. Polymer and Fuel Synthesis
trans-Cyclopentane-1,3-diol (4b) is gaining attention as a potential building block for polymers and fuels. Its synthesis from hemicellulose-derived precursors demonstrates its potential in green chemistry. The hydrogenation of cyclopentane-1,3-dione into this compound using commercial Ru/C catalysts has been systematically investigated, showing the feasibility of large-scale production and application in polymer synthesis (van Slagmaat et al., 2021).
2. Chiral Building Blocks
This compound has been utilized in the synthesis of 2,2-disubstituted cyclopentane-1,3-diols. These compounds have been synthesized with high diastereoselectivity through enzymatic reduction, proving useful in the concise construction of complex chiral molecules. This showcases the role of biocatalysis in synthesizing chiral building blocks for various applications (Gong et al., 2020).
Safety and Hazards
Trans-Cyclopentane-1,3-diol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Wirkmechanismus
Target of Action
It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure .
Mode of Action
It has been suggested that it may act as an antioxidant . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases, such as cancer.
Biochemical Pathways
It’s known that cyclopentane derivatives, including quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase . These enzymes play crucial roles in various biochemical pathways, including cell division, DNA replication, and signal transduction.
Pharmacokinetics
The compound’s molecular weight of 10213 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its potential antioxidant activity , it may help protect cells from damage by neutralizing harmful free radicals.
Action Environment
The action of trans-Cyclopentane-1,3-diol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it has a melting point of 40°C . Furthermore, its conformation and intermolecular interactions in the solid state are crucial for understanding its role in various systems .
Eigenschaften
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16326-98-0 | |
| Record name | rel-(1R,3R)-1,3-Cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16326-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)


